What are the physicochemical properties of Tris(2-cyanoethyl) Borate?
What are the physicochemical properties of Tris(2-cyanoethyl) Borate?
This technical guide details the physicochemical profile, synthesis, and application of Tris(2-cyanoethyl) Borate (TCEB) , a critical bifunctional electrolyte additive for high-voltage lithium-ion batteries.
Physicochemical Profile
Tris(2-cyanoethyl) Borate (TCEB) is a boron-based ester featuring three cyanoethyl groups. Its bifunctional nature—combining the Lewis acidity of the boron center with the coordinating ability of nitrile groups—makes it a premier additive for stabilizing cathode-electrolyte interfaces (CEI) under high-voltage operation (>4.4 V).[1]
| Property | Value / Description |
| IUPAC Name | Tris(2-cyanoethyl) borate |
| CAS Number | 126755-67-7 |
| Molecular Formula | C₉H₁₂BN₃O₃ |
| Molecular Weight | 221.02 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Melting Point | ~38 °C |
| Boiling Point | 248–250 °C (at 10 Torr) |
| Density | ~1.12 g/cm³ (at 25 °C) |
| Solubility | Soluble in polar organic solvents (Acetone, Carbonates); Hydrolytically unstable (moisture sensitive) |
| Functional Groups | Borate ester (B-O), Nitrile (-C≡N) |
Mechanism of Action: The CEI Architect
TCEB functions as a sacrificial film-forming agent . Its oxidation potential is lower than that of standard carbonate solvents (EC/EMC), allowing it to decompose preferentially on the cathode surface during the initial charging cycles.
Key Mechanistic Pathways:
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Preferential Oxidation: TCEB oxidizes at ~4.0–4.2 V vs. Li/Li⁺, preceding the oxidative decomposition of the bulk electrolyte.
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Polymerization & Coordination: The radical intermediates generated initiate a polymerization process involving the nitrile groups, forming a nitrogen- and boron-rich Cathode Electrolyte Interphase (CEI).
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Transition Metal Trapping: The Lewis acidic boron center and nitrile lone pairs coordinate with transition metal ions (Co³⁺, Ni⁴⁺), suppressing their dissolution into the electrolyte and preventing the formation of resistive rock-salt phases.
Figure 1: Mechanistic pathway of TCEB-induced CEI formation on high-voltage cathodes.
Synthesis & Characterization
The synthesis of TCEB typically involves the esterification of boric acid or transesterification of a lower borate with 3-hydroxypropionitrile (2-cyanoethanol).
Experimental Protocol: Azeotropic Esterification
Note: All steps must be performed under an inert atmosphere (Ar/N₂) due to the moisture sensitivity of borate esters.
Reagents:
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Boric Acid (H₃BO₃) or Boron Oxide (B₂O₃)
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3-Hydroxypropionitrile (HO-CH₂CH₂-CN)
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Solvent: Toluene or Benzene (for azeotropic water removal)
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Catalyst: None usually required; acid catalysis optional.
Step-by-Step Procedure:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect to an inert gas line.
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Charging: Add Boric Acid (1.0 eq) and 3-Hydroxypropionitrile (3.05 eq, slight excess) to the flask.
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Solvent Addition: Add anhydrous Toluene (approx. 10 mL per gram of reactant) to suspend the solids.
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Reflux: Heat the mixture to reflux (~110 °C). Water generated from the condensation will collect in the Dean-Stark trap.
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Completion: Continue reflux until water evolution ceases (theoretical amount collected). The solution should become clear.
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Purification:
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Cool the mixture to room temperature.
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Remove the solvent and excess alcohol under reduced pressure (Rotary Evaporator).
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Distillation: Purify the crude oil via vacuum distillation (high vacuum required, <1 Torr) or recrystallization if solid.
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Storage: Store the product in a glovebox or desiccator; it hydrolyzes rapidly in air.
Structural Validation (Self-Validating Metrics)
To confirm the identity of the synthesized TCEB, compare spectral data against these expected values:
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¹H NMR (CDCl₃, 400 MHz):
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δ ~4.1–4.3 ppm (t, 6H): Methylene protons adjacent to Oxygen (-O-CH ₂-).
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δ ~2.6–2.8 ppm (t, 6H): Methylene protons adjacent to Nitrile (-CH ₂-CN).
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¹¹B NMR:
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δ ~17–19 ppm: Characteristic broad singlet for trialkyl borate esters (B(OR)₃).
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FT-IR:
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~2250 cm⁻¹: Sharp Nitrile (-C≡N) stretch.
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~1300–1400 cm⁻¹: B-O stretching vibration.
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Electrochemical Performance & Application
TCEB is most effective when used at low concentrations (0.5 wt% – 2.0 wt%) in carbonate-based electrolytes (e.g., 1.0 M LiPF₆ in EC/EMC).
Performance Metrics:
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Oxidation Stability: Enhances stability of LiCoO₂ up to 4.5 V and Ni-rich NCM up to 4.7 V.
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Capacity Retention: Significantly improves capacity retention (e.g., >80% after 200 cycles at 4.5 V for LiCoO₂) compared to base electrolytes.[1]
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Thermal Stability: The CEI formed by TCEB is more thermally stable, delaying thermal runaway onset.
Protocol: Electrochemical Window Determination (LSV)
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Cell Config: 3-electrode cell (Pt working, Li metal counter, Li metal reference).
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Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7 v/v) + 1.0 wt% TCEB .
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Method: Linear Sweep Voltammetry (LSV).
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Scan Rate: 1.0 mV/s.
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Range: OCV to 6.0 V vs. Li/Li⁺.
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Observation: Look for a small oxidation peak onset around 4.0–4.2 V (TCEB oxidation) followed by a suppressed bulk electrolyte decomposition current >4.5 V compared to the additive-free baseline.
Safety & Handling (SDS Summary)
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Hazards:
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
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H315/H319: Causes skin and serious eye irritation.
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Hydrolysis: Releases Boric Acid and 3-Hydroxypropionitrile upon contact with moisture.
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PPE: Nitrile gloves, safety goggles, and lab coat. Handle strictly in a fume hood or glovebox.
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Storage: Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive.
References
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Enhancing the Electrochemical Performance of a High-Voltage LiCoO2 Cathode with a Bifunctional Electrolyte Additive. Source: ACS Applied Energy Materials (2021) [Link][1][2]
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Bifunctional nitrile-borate based electrolyte additive enables excellent electrochemical stability of lithium metal batteries with single-crystal Ni-rich cathode at 4.7 V. Source: Journal of Power Sources / ResearchGate (2025) [Link][2]
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Structure Property and Reaction Mechanism of Boron-Based High-Voltage Electrolyte Additives via First-Principles Calculations. Source: ACS Applied Energy Materials (2023) [Link]
